S-1,3-benzoxazol-2-yl 10H-phenothiazine-10-carbothioate
Overview
Description
S-1,3-benzoxazol-2-yl 10H-phenothiazine-10-carbothioate: is a complex organic compound that combines the structural features of benzoxazole and phenothiazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-1,3-benzoxazol-2-yl 10H-phenothiazine-10-carbothioate typically involves the reaction of 2-aminophenol with a formylated phenothiazine derivative under specific conditions. For example, an FeCl3-catalyzed aerobic oxidation reaction can be used to synthesize benzoxazole derivatives from 2-aminophenol and formylated compounds . The reaction is carried out in toluene at 110°C for 24 hours, yielding the desired product with varying efficiency depending on the substitution pattern .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
S-1,3-benzoxazol-2-yl 10H-phenothiazine-10-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include FeCl3 and other metal catalysts.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzoxazole derivatives, while reduction could produce reduced phenothiazine derivatives.
Scientific Research Applications
S-1,3-benzoxazol-2-yl 10H-phenothiazine-10-carbothioate has several scientific research applications:
Chemistry: The compound is used in the synthesis of complex organic molecules and as a building block for more advanced materials.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as in drug development.
Mechanism of Action
The mechanism of action of S-1,3-benzoxazol-2-yl 10H-phenothiazine-10-carbothioate involves its interaction with specific molecular targets and pathways. The phenothiazine moiety is known to interact with various biological targets, including enzymes and receptors, which can lead to a range of biological effects . The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: A parent compound with a similar tricyclic structure.
Benzoxazole: Another parent compound with a benzoxazole moiety.
Phenoxazine: A structurally related compound with similar photophysical properties.
Uniqueness
S-1,3-benzoxazol-2-yl 10H-phenothiazine-10-carbothioate is unique due to its combination of benzoxazole and phenothiazine structures, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.
Properties
IUPAC Name |
S-(1,3-benzoxazol-2-yl) phenothiazine-10-carbothioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O2S2/c23-20(26-19-21-13-7-1-4-10-16(13)24-19)22-14-8-2-5-11-17(14)25-18-12-6-3-9-15(18)22/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYQFNOEMTXONI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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